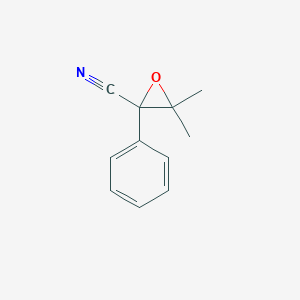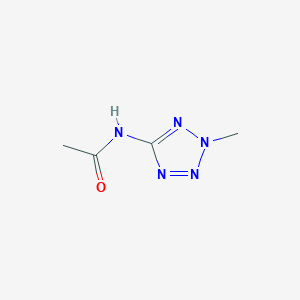
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide is a compound that belongs to the class of tetrazoles, which are known for their diverse biological activities and applications in various fields Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide typically involves the reaction of 2-methyl-2H-tetrazole with acetic anhydride or acetyl chloride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrazole derivatives .
科学的研究の応用
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antihypertensive agent and its ability to inhibit urease enzyme activity.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(2-Methyl-2H-tetrazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. This can lead to various therapeutic effects, such as antihypertensive activity and urease inhibition . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
N-(2-Methyl-2H-tetrazol-5-yl)-acetamide can be compared with other tetrazole derivatives:
2-Methyl-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]propanamide: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-Hydrazino-N-(2-methyl-2H-tetrazol-5-yl)-4-nitrobenzamide: This compound contains additional functional groups that confer unique properties and applications.
特性
CAS番号 |
6154-06-9 |
|---|---|
分子式 |
C4H7N5O |
分子量 |
141.13 g/mol |
IUPAC名 |
N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C4H7N5O/c1-3(10)5-4-6-8-9(2)7-4/h1-2H3,(H,5,7,10) |
InChIキー |
LNNSLBKTJSIVFU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN(N=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]](/img/structure/B14008325.png)
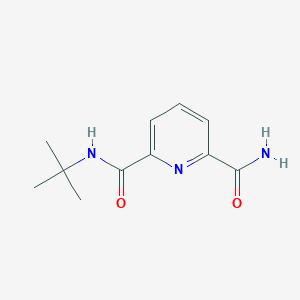
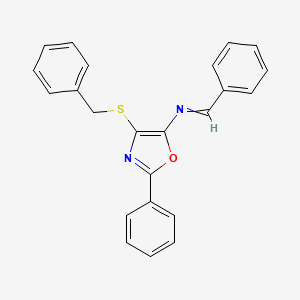

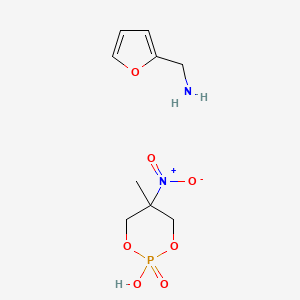
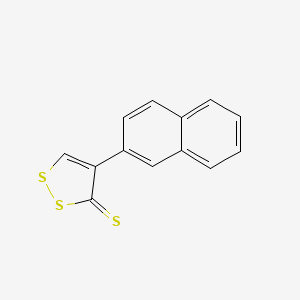

acetate](/img/structure/B14008377.png)
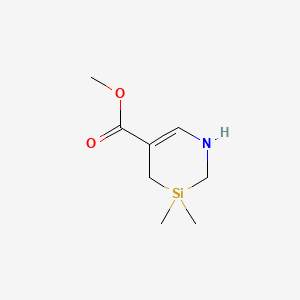
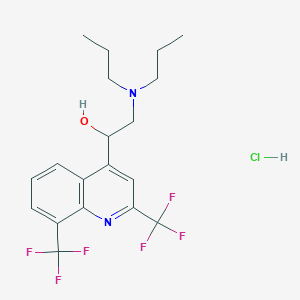

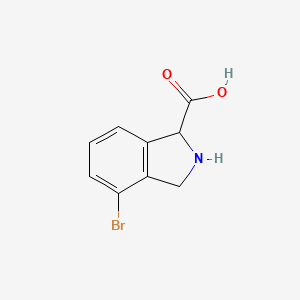
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
